1-(Butane-1-sulfonyl)piperidin-3-amine

Medicinal Chemistry Structure-Activity Relationship Pharmacokinetic Optimization

1-(Butane-1-sulfonyl)piperidin-3-amine (CAS 1827103-63-8) delivers a C3 chiral stereocenter and a single primary amine H-bond donor that cannot be replicated by 4-amino regioisomers. Its computed LogP of 0.54 sits in the ideal 0–1 window for balanced solubility and permeability, while the fully aliphatic n-butylsulfonyl group serves as a critical control for deconvoluting aromatic contributions in SAR campaigns. Procure 98% pure material for enantioselective transformations, donor-dependent SAR, and selectivity profiling.

Molecular Formula C9H20N2O2S
Molecular Weight 220.33 g/mol
CAS No. 1827103-63-8
Cat. No. B1386042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butane-1-sulfonyl)piperidin-3-amine
CAS1827103-63-8
Molecular FormulaC9H20N2O2S
Molecular Weight220.33 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)N1CCCC(C1)N
InChIInChI=1S/C9H20N2O2S/c1-2-3-7-14(12,13)11-6-4-5-9(10)8-11/h9H,2-8,10H2,1H3
InChIKeyNPOYUFXHDSZJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butane-1-sulfonyl)piperidin-3-amine (CAS 1827103-63-8): Technical Baseline and Procurement-Relevant Classification


1-(Butane-1-sulfonyl)piperidin-3-amine (CAS: 1827103-63-8), also designated as 1-(butylsulfonyl)piperidin-3-amine, is a bifunctional sulfonamide compound characterized by a piperidine heterocycle bearing a primary amine substituent at the 3-position and an N-sulfonyl substitution with an n-butyl group . The molecular formula is C9H20N2O2S, with a molecular weight of 220.33 g/mol, and the SMILES notation is CCCCS(=O)(=O)N1CCCC(N)C1 [1]. The compound exhibits computed properties including a topological polar surface area (TPSA) of 63.4 Ų, a calculated LogP of approximately 0.54, one hydrogen bond donor, and three hydrogen bond acceptors [1].

Why Generic Substitution Fails: Differentiating 1-(Butane-1-sulfonyl)piperidin-3-amine from Closely Related Analogs


Substitution of 1-(butane-1-sulfonyl)piperidin-3-amine with structurally similar piperidine sulfonamides is not scientifically justified due to position-dependent reactivity and divergent physicochemical properties. The 3-amino regiochemistry imparts a specific hydrogen-bonding topology that is distinct from the more prevalent 4-amino regioisomers ; this positioning directly affects the compound's capacity to serve as a chiral intermediate, as the C3 position is a stereocenter that can be exploited for enantioselective transformations [1]. Furthermore, the n-butylsulfonyl group confers a calculated LogP of 0.54, which is intermediate between shorter-chain alkylsulfonyl analogs (more hydrophilic) and aryl-substituted sulfonamides (more lipophilic) , thereby altering solubility, membrane permeability, and downstream synthetic compatibility in ways that preclude simple functional interchange.

Procurement Evidence Guide: Quantified Differentiation of 1-(Butane-1-sulfonyl)piperidin-3-amine (CAS 1827103-63-8)


Amino Group Regiochemistry: Quantitative Impact on Topological Polar Surface Area and Hydrogen Bonding Capacity

The 3-amino substitution on the piperidine ring results in a topological polar surface area (TPSA) of 63.4 Ų for 1-(butane-1-sulfonyl)piperidin-3-amine . The 4-amino regioisomer, 1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride, would be expected to exhibit a different TPSA due to altered spatial orientation of the hydrogen-bonding amine group relative to the sulfonamide moiety. This differential TPSA directly influences passive membrane permeability, where an increase of 10 Ų in TPSA correlates with approximately a 2- to 3-fold reduction in permeability across biological membranes in piperidine-based scaffolds, a class-level inference established in piperidine sulfonamide pharmacokinetic studies [1].

Medicinal Chemistry Structure-Activity Relationship Pharmacokinetic Optimization

Computed Lipophilicity: LogP Differentiation from Aryl-Substituted Piperidine Sulfonamides

The computed LogP (XLogP3-AA) for 1-(butane-1-sulfonyl)piperidin-3-amine is 0.5394 , reflecting moderate lipophilicity conferred by the n-butylsulfonyl moiety. In contrast, the aryl-substituted analog (3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine exhibits a higher XLogP3-AA of 0.7 [1], a difference of 0.1606 log units. This 0.16 log unit increase corresponds to approximately a 1.45-fold increase in octanol-water partition coefficient, indicating greater membrane partitioning and potential for increased plasma protein binding for the thiophene analog. The benzyl-substituted analog, 1-(phenylmethane)sulfonylpiperidin-3-amine, with an additional aromatic ring, would be expected to exhibit a LogP exceeding 1.0 based on piperidine sulfonamide QSAR studies [2], representing a >3-fold increase in lipophilicity relative to the butane-1-sulfonyl derivative.

Drug Design ADME Optimization Lipophilicity Tuning

Commercially Available Purity: Differentiation from Non-GMP Piperidine Sulfonamide Intermediates

The compound is commercially available at a catalog purity specification of 98% as determined by the supplier's internal quality control methods . In comparison, the 4-amino regioisomer, 1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride, is offered at a lower catalog purity of 95% , a difference of 3 percentage points in absolute purity. The benzyl-substituted analog, 1-(phenylmethane)sulfonylpiperidin-3-amine, is also specified at 95% purity . Higher initial purity reduces the impurity burden in downstream synthetic sequences, minimizing the need for additional purification steps that can reduce overall yield by 10–25% per chromatographic operation in multi-step syntheses.

Chemical Sourcing Research-Grade Purity Synthetic Intermediate Procurement

Hydrogen Bond Acceptor Count: Differentiating the 3-Amino Sulfonamide from Amine-Deficient Analogs

1-(Butane-1-sulfonyl)piperidin-3-amine possesses one hydrogen bond donor (the primary amine at the 3-position) and three hydrogen bond acceptors (the sulfonyl oxygens and the piperidine nitrogen) . This 1-donor/3-acceptor profile enables specific hydrogen-bonding interactions with target binding sites that are distinct from analogs lacking the primary amine. For example, 1-(butylsulfonyl)piperidine (CAS 2588-51-4), which lacks the 3-amino substituent entirely, has zero hydrogen bond donors [1], fundamentally altering its capacity to engage in directional hydrogen bonding with biological targets. Class-level evidence from acetylcholinesterase (AChE) inhibition studies demonstrates that the presence and positioning of amine groups on piperidine sulfonamide scaffolds directly correlate with binding affinity; removal of a hydrogen bond donor reduces AChE inhibitory activity by >10-fold in structurally analogous cis-2,6-dimethyl piperidine sulfonamides [2].

Medicinal Chemistry Target Engagement Hydrogen Bonding

Rotatable Bond Count: Conformational Flexibility Relative to Aryl-Substituted Analogs

1-(Butane-1-sulfonyl)piperidin-3-amine possesses 4 rotatable bonds , reflecting conformational flexibility primarily in the n-butylsulfonyl side chain. In comparison, the aryl-substituted analog (3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine has only 2 rotatable bonds [1], a reduction of 2 rotatable bonds (50% reduction). The benzyl-substituted analog, 1-(phenylmethane)sulfonylpiperidin-3-amine, contains 4 rotatable bonds but with a benzyl group that introduces additional π-π stacking potential not present in the aliphatic n-butyl chain. Rotatable bond count is a key determinant of conformational entropy and binding free energy; each additional rotatable bond incurs an entropic penalty of approximately 0.5–1.0 kcal/mol upon binding, according to established thermodynamic principles in drug design.

Molecular Modeling Conformational Analysis Drug Design

Evidence-Supported Application Scenarios for 1-(Butane-1-sulfonyl)piperidin-3-amine (CAS 1827103-63-8)


Medicinal Chemistry: Scaffold for ADME-Optimized Lead Compounds Requiring Balanced Lipophilicity

The compound's computed LogP of 0.5394 positions it in an optimal lipophilicity window (LogP 0–1) associated with favorable solubility, reduced CYP450 promiscuity, and balanced ADME properties. This distinguishes it from aryl-substituted analogs such as (3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine (LogP = 0.7) [1] and benzyl-substituted derivatives (estimated LogP > 1.0) [2], which exhibit higher lipophilicity and consequently increased potential for metabolic liability and off-target binding. The compound is suited for lead optimization campaigns where maintaining aqueous solubility while preserving sufficient membrane permeability is a critical design criterion.

Synthetic Intermediate for Chiral Amine Libraries via Enantioselective Derivatization

The C3 position of the piperidine ring bearing the primary amine is a stereocenter, enabling the generation of enantiomerically enriched derivatives through chiral resolution or asymmetric synthesis . This differentiates the compound from the 4-amino regioisomer, 1-(butane-1-sulfonyl)piperidin-4-amine hydrochloride, where the amine is located on a plane of symmetry and does not inherently confer chirality to the piperidine ring [1]. The 3-amino scaffold is particularly valuable for constructing libraries of chiral sulfonamide derivatives for stereochemistry-dependent biological target engagement studies.

Structure-Activity Relationship (SAR) Studies: Hydrogen Bond Donor Modulation

The presence of a single hydrogen bond donor (the 3-amino group) and three hydrogen bond acceptors enables systematic SAR investigation of hydrogen bonding contributions to target binding. This distinguishes the compound from amine-deficient analogs such as 1-(butylsulfonyl)piperidine (0 donors) [1], which cannot interrogate hydrogen bond donor effects. Class-level evidence from piperidine sulfonamide acetylcholinesterase inhibitors indicates that the presence of an amine hydrogen bond donor can enhance inhibitory activity by >10-fold [2], underscoring the value of this compound as a baseline scaffold for donor-dependent SAR campaigns.

Pharmacophore Modeling: Aliphatic Sulfonamide Control for Aryl-Sulfonyl Selectivity Profiling

The n-butylsulfonyl group provides a fully aliphatic, non-aromatic sulfonamide moiety that serves as an essential control in selectivity profiling against targets where aryl-sulfonyl interactions (π-π stacking, aromatic edge-to-face) are being evaluated . Compared to the thiophene-2-sulfonyl analog, which has 2 rotatable bonds and introduces aromatic interactions [1], the butane-1-sulfonyl derivative with 4 rotatable bonds provides a conformationally flexible, purely aliphatic control. This enables deconvolution of hydrophobic versus aromatic contributions to target binding affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Butane-1-sulfonyl)piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.